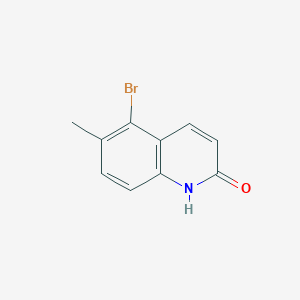

5-bromo-6-methyl-2(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

There is a unique one-pot, simultaneous nitrodebromination and methyl bromonitration that occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields .Chemical Reactions Analysis

A unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 in moderate yields .Scientific Research Applications

Cancer Research :

- A study by Venet, End, & Angibaud (2003) explored a compound structurally related to 5-bromo-6-methyl-2(1H)-quinolinone, known as R115777. This compound is a potent and selective inhibitor of farnesyl protein transferase and has shown significant antitumor effects in vivo.

Inhibitors for Steroid Synthesis :

- Baston, Palusczak, & Hartmann (2000) conducted a study on compounds including 5-bromo-6-methyl-2(1H)-quinolinone as inhibitors of steroid 5alpha reductases. Their findings suggest activity and selectivity depend on the heterocycle features and substituent size (Baston, Palusczak, & Hartmann, 2000).

HIV-1 Integrase Inhibitor :

- Vandurm et al. (2009) synthesized derivatives of 5-bromo-6-methyl-2(1H)-quinolinone as potential HIV-1 integrase inhibitors. They showed that these compounds, particularly the acidic compound 2, had potent enzymatic and antiviral activity (Vandurm et al., 2009).

Fungicidal Activity :

- Wen-ming (2011) investigated 5-bromo-6-methyl-2(1H)-quinolinone derivatives for fungicidal activity. The compound exhibited good inhibiting effects against various fungi (Wen-ming, 2011).

Green Chemistry in Synthesis :

- Indumathi, Perumal, & Anbananthan (2012) utilized 5-bromo-6-methyl-2(1H)-quinolinone in a green chemistry approach for synthesizing novel compounds. This process generated new chemical bonds in an environmentally friendly manner (Indumathi, Perumal, & Anbananthan, 2012).

Antiviral and Cytotoxic Activity :

- Dinakaran, Selvam, Declercq, & Sridhar (2003) synthesized a series of 5-bromo-6-methyl-2(1H)-quinolinone derivatives to assess their antiviral activity and cytotoxicity. They found one derivative to exhibit potent antiviral activity against vaccinia virus (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Inhibitory Effect on Asthmatic Responses :

- Aoki, Ishiwara, Koda, & Takagaki (2000) explored the effects of a novel quinolinone derivative, TA-270, on asthmatic responses. The derivative showed significant inhibition of both immediate and late responses in airway resistance (Aoki, Ishiwara, Koda, & Takagaki, 2000).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 5-bromo-6-methyl-2(1H)-quinolinone is not well-documented. As a quinolinone derivative, it may interact with its targets by binding to active sites, leading to changes in the target’s function. The bromo and methyl groups on the quinolinone core could potentially enhance binding affinity or selectivity .

Biochemical Pathways

Given the structural similarity to other quinolinones, it may influence pathways related to cell signaling, enzyme activity, or gene expression .

Result of Action

Depending on its targets and mode of action, it could potentially influence cell growth, differentiation, or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-bromo-6-methyl-2(1H)-quinolinone . .

properties

IUPAC Name |

5-bromo-6-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-4-8-7(10(6)11)3-5-9(13)12-8/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBROUSPITUKLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-methyl-2(1H)-quinolinone | |

CAS RN |

1016316-14-5 |

Source

|

| Record name | 5-bromo-6-methylquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2426874.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2426877.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2426882.png)

![9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2426883.png)

![1-[(2-Methoxyphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2426885.png)

![4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2426886.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426889.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)

![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)